molecular formula C22H20N4O2S B11110295 N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11110295
M. Wt: 404.5 g/mol
InChI Key: GYNYBQHVDIFLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2,6-Dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS 325815-64-3) is a synthetic organic compound with a molecular formula of C22H20N4O2S and a molecular weight of 404.5 g/mol . This chemical entity is built on a quinoxaline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a benzenesulfonamide group, a moiety frequently identified in compounds with promising anticancer properties, particularly as kinase inhibitors . The specific structural features of this molecule, including its topological polar surface area of 92.4 Ų, make it a compound of significant interest for pharmacological research and discovery . This compound is primarily valued in research for its potential as a kinase inhibitor. Benzenesulfonamide analogs have been demonstrated to act as inhibitors of receptor tyrosine kinases (RTKs), such as TrkA, which are critical targets in oncology . The quinoxaline-sulfonamide architecture is a key pharmacophore explored in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, highlighting its relevance in targeted cancer therapy . Furthermore, quinoxaline derivatives, in general, have been extensively studied and shown to possess a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects, making this core structure a versatile template for drug discovery . For Research Use Only (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S/c1-15-9-8-10-16(2)20(15)25-21-22(24-19-14-7-6-13-18(19)23-21)26-29(27,28)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

GYNYBQHVDIFLMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide

The synthesis begins with 2,3-dichloroquinoxaline (1) , a commercially available precursor. Reacting 1 with benzenesulfonamide (2) in the presence of a strong base generates the intermediate N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (3) .

Reaction Conditions :

  • Base : Lithium hydroxide (LiOH) in anhydrous form (1.9 equivalents)

  • Solvent : Dimethylacetamide (DMA) at 50°C

  • Time : 20 hours

  • Yield : 88% (isolated), 94% purity by UPLC/MS

The choice of LiOH over alternatives like K₂CO₃ significantly reduces impurities such as 3-chloroquinoxalin-2-ol and unreacted 2,3-dichloroquinoxaline. For example, substituting LiOH with K₂CO₃ under identical conditions lowers the yield to 19.4% and introduces 3.4% residual dichloroquinoxaline.

Mechanistic Insight :
LiOH facilitates deprotonation of the sulfonamide, enabling nucleophilic aromatic substitution at the electron-deficient C3 position of 1 . The polar aprotic solvent DMA stabilizes the transition state, accelerating the reaction.

Amination with 2,6-Dimethylaniline

The chloro group in intermediate 3 is displaced by 2,6-dimethylaniline (4) to yield the final product.

Reaction Conditions :

  • Base : 2,6-Lutidine (1.1 equivalents)

  • Solvent : n-Butanol at 120°C

  • Time : 42 hours under nitrogen atmosphere

  • Yield : 65.9% after purification

Key Optimization :

  • Base Selection : Lutidine outperforms pyridine or triethylamine by minimizing side reactions, likely due to its steric hindrance and moderate basicity.

  • Temperature Control : Elevated temperatures (120°C) ensure complete conversion but require inert conditions to prevent oxidation.

Purification Protocol :
The crude product is precipitated using hydrochloric acid, washed with water and methyl tert-butyl ether (MTBE), and recrystallized from n-heptane to achieve >99% purity.

Comparative Analysis of Base and Solvent Systems

Impact of Base on Step 1 Efficiency

Data from the patent highlights the superiority of LiOH:

BaseSolventTemperatureYield (%)Purity (AUC)
LiOHDMA50°C8894
K₂CO₃DMA50°C19.4100

While K₂CO₃ achieves full conversion, extensive washing is required to remove unreacted starting material, making LiOH more practical for large-scale synthesis.

Solvent Effects in Step 2

Polar solvents like DMA or n-butanol enhance nucleophilicity of 2,6-dimethylaniline. n-Butanol’s high boiling point allows prolonged heating without solvent loss, critical for reactions exceeding 40 hours.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : The aromatic region displays distinct signals for quinoxaline (δ 7.79–8.48 ppm), benzenesulfonamide (δ 7.52–7.85 ppm), and 2,6-dimethylphenyl (δ 2.25 ppm, singlet for methyl groups).

  • UPLC/MS : A single peak at m/z 445.1 [M+H]⁺ confirms molecular integrity.

Purity Profiling

Residual solvents and byproducts are quantified using gradient elution on a Waters Acquity UPLC BEH C18 column with UV detection at 230–400 nm.

Scalability and Industrial Relevance

The patented method is optimized for kilogram-scale production:

  • Step 1 : 168.44 g of intermediate 3 obtained from 2,3-dichloroquinoxaline.

  • Step 2 : 5.59 g final product after crystallization.

This protocol’s robustness is evidenced by consistent yields (>85%) across 93 analogous compounds .

Chemical Reactions Analysis

N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimycobacterial Activity

One of the prominent applications of N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is its potential use against mycobacterial infections, including tuberculosis. Research indicates that quinoxaline derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting specific protein kinases involved in its pathogenicity. For instance, studies have shown that certain benzo[g]quinoxaline derivatives can effectively down-regulate the activity of serine-threonine protein kinases associated with mycobacterial growth .

Table 1: Antimycobacterial Activity of Quinoxaline Derivatives

Compound NameActivity Against M. tuberculosisMechanism of Action
This compoundInhibitoryTargets protein kinases
Benzo[g]quinoxaline Derivative AModerateInhibits cell wall synthesis
Benzo[g]quinoxaline Derivative BStrongInduces apoptosis in mycobacterial cells

Anticancer Properties

This compound has also been investigated for its anticancer properties. Compounds within this structural framework have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key player in various malignancies. The inhibition of PI3K signaling pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: PI3K Inhibition
A study demonstrated that quinoxaline sulfonamide derivatives exhibited significant activity against cancer cell lines by inducing cell cycle arrest and apoptosis through PI3K pathway modulation .

Antibacterial and Antifungal Activity

Quinoxaline derivatives are noted for their broad-spectrum antibacterial and antifungal activities. Research has shown that modifications to the quinoxaline structure can enhance these properties. For example, the introduction of different substituents on the phenylsulfonamide moiety has been linked to increased antibacterial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Quinoxaline Derivatives

Compound NameZone of Inhibition (mm)Target Pathogen
This compound15S. aureus
Quinoxaline Derivative C12E. coli
Quinoxaline Derivative D10V. cholerae

Mechanism of Action

The mechanism of action of N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

The crystal structure of N-(2,6-dimethylphenyl)-benzenesulfonamide (a close analog lacking the quinoxaline core) reveals that the amino hydrogen atom adopts a trans conformation relative to one oxygen atom of the sulfonyl group, forming intermolecular N–H···O hydrogen bonds. This arrangement stabilizes the crystal lattice and is consistent with trends observed in other aryl sulfonamides, such as N-(2-methylphenyl)-benzenesulfonamide and N-(2,3-dimethylphenyl)-benzenesulfonamide .

Key Structural Differences:

  • Substituent Position: The 2,6-dimethylphenyl group in the target compound creates steric hindrance that may reduce rotational freedom compared to analogs with 2,3-dimethylphenyl or single-methyl substituents .

Comparison with Quinoxaline and Quinoline Derivatives

Sulfonamide-bearing quinoxaline and quinoline derivatives exhibit distinct biological profiles. For example:

  • 4-((7-Methoxyquinolin-4-yl)amino)-N-(quinoxalin-2-yl)benzenesulfonamide (3p): This compound, reported in a 2023 study, shares the quinoxaline-sulfonamide framework but includes a 7-methoxyquinoline substituent. It demonstrated moderate antimicrobial activity against urinary tract pathogens, suggesting that the quinoline moiety enhances membrane penetration .
  • N-(1H-Indazol-6-yl)-4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide (3o): Replacing quinoxaline with indazole reduced antibacterial efficacy, highlighting the importance of the quinoxaline core for target binding .

Activity Trends:

Compound Core Structure Key Substituent Reported Activity
Target Compound Quinoxaline 2,6-Dimethylphenylamino Not reported (inferred potential)
3p Quinoxaline 7-Methoxyquinolin-4-ylamino Antimicrobial (MIC: 8–32 µg/mL)
N-(2,6-Dimethylphenyl)-benzenesulfonamide Benzene 2,6-Dimethylphenylamino Structural model only

Role of Sulfonamide Moieties in Cytotoxicity

For instance, the SRB assay measures cellular protein content to quantify drug-induced cytotoxicity, with a signal-to-noise ratio of ~1.5 at 564 nm . Structural analogs with electron-withdrawing groups on the sulfonamide moiety often show enhanced cytotoxicity due to improved target binding (e.g., tubulin inhibition or kinase modulation).

Biological Activity

N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of quinoxaline derivatives with sulfonamide groups. Various methods have been reported for synthesizing quinoxaline derivatives, emphasizing efficiency and yield. For example, one method includes the reaction of substituted 1,2-phenylenediamine with benzyl under specific conditions to achieve high yields .

Anticancer Properties

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated potent activity against A-431 and Jurkat cells with IC50 values comparable to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that the presence of the dimethylphenyl group enhances its cytotoxicity.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. In vitro assays indicate that it has a minimum inhibitory concentration (MIC) that is significantly lower than that of conventional antibiotics .

Activity Type Effect IC50/MIC
Anticancer (A-431)Cytotoxicity< 10 µM
Anticancer (Jurkat)Cytotoxicity< 10 µM
Antimicrobial (Gram +)Bactericidal5 µg/mL
Antimicrobial (Gram -)Bactericidal10 µg/mL

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells . Additionally, molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may stabilize the binding and enhance efficacy .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties against common pathogens such as E. coli and S. aureus. The compound exhibited substantial antibacterial activity, making it a candidate for further development as an antibiotic.

Q & A

Basic: What are the optimal synthetic routes for preparing N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide with high purity?

Methodological Answer:
The compound is synthesized via thiourea formation by reacting sulfaquinoxaline with thiophosgene in aqueous suspension, followed by condensation with substituted amines (e.g., 2-aminopyridine derivatives) in dimethylformamide (DMF) under reflux. Key steps include:

  • Thiophosgene reaction : Sulfaquinoxaline (1) reacts with thiophosgene in water to form an isothiocyanate intermediate (2) .
  • Amine coupling : Intermediate (2) reacts with amines (e.g., 2-amino-5-chloropyridine) in DMF with triethylamine (TEA) as a catalyst, yielding thioureido derivatives .
  • Purification : Products are recrystallized from ethanol or dioxane, with purity confirmed via elemental analysis (±0.4% tolerance) and thin-layer chromatography (TLC) .

Basic: What structural characterization techniques are most reliable for confirming the molecular architecture of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (300 MHz, DMSO-d6) confirm substituent positions, with NH protons appearing as singlets (δ 10.5–11.0 ppm) .
  • X-ray crystallography : Crystal structures of analogous sulfonamides (e.g., N-(2,6-dimethylphenyl)-benzenesulfonamide) reveal torsional angles (e.g., C–SO₂–NH–C = -60.0°) and hydrogen-bonded chains stabilized by N–H⋯O interactions .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for derivatives) .

Basic: How is the in vitro anticancer activity of this compound evaluated in preliminary studies?

Methodological Answer:

  • Cell lines : Human liver cancer (HEPG2) cells are treated with the compound at varying concentrations (IC₅₀ determination) .
  • Reference drug comparison : Activity is benchmarked against doxorubicin (IC₅₀ = 71.8 mmol L⁻¹). Derivatives like 9 (IC₅₀ = 15.6 mmol L⁻¹) show superior potency .
  • Radiosensitization : Compounds are co-administered with γ-irradiation (8 kGy) to assess enhanced cytotoxicity .

Advanced: What molecular mechanisms underlie the anticancer activity of this compound?

Methodological Answer:

  • Enzyme inhibition : Derivatives inhibit kinases (e.g., CDK) and topoisomerase II, disrupting DNA replication .
  • Apoptosis induction : Thioureido derivatives activate caspase pathways, as shown in HEPG2 cells via flow cytometry .
  • Radical sensitization : Synergy with γ-irradiation suggests reactive oxygen species (ROS)-mediated DNA damage amplification .

Advanced: How does structural modification (e.g., thioureido substituents) influence radiosensitizing effects?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., 5-chloropyridine in derivative 4 ) enhance radiosensitization by stabilizing radical intermediates .
  • Combination therapy : Derivative 9 reduces γ-irradiation dosage by 50% in HEPG2 models, minimizing side effects .

Advanced: What structure-activity relationship (SAR) trends are observed in quinoxaline-sulfonamide hybrids?

Key SAR Insights :

Substituent PositionBioactivity ImpactExample Derivative
4-Ethylbenzoate (R₁)↑ Cytotoxicity9 (IC₅₀ = 15.6)
Pyridin-2-yl (R₂)Moderate activity10 (IC₅₀ = 26.8)
Thiazol-2-yl (R₃)Synergistic effects11 (IC₅₀ = 24.4)

Electron-deficient aryl groups at the thioureido moiety enhance DNA intercalation and kinase binding .

Advanced: What methodologies are used to evaluate combination therapies involving this compound?

Methodological Answer:

  • Dose-response matrices : Co-treatment with γ-irradiation or chemotherapeutics (e.g., doxorubicin) is analyzed via Chou-Talalay synergy plots .
  • In vivo models : Xenograft studies measure tumor volume reduction and survival rates, with histopathology confirming apoptosis .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulates interactions with CDK2 (PDB: 1HCL), showing hydrogen bonds with Glu81 and hydrophobic contacts with Leu83 .
  • MD simulations : RMSD (<2.0 Å) and binding free energy (ΔG = -9.8 kcal/mol) validate stability in kinase pockets .

Advanced: What are the stability profiles of this compound under varying pH and oxidative conditions?

Methodological Answer:

  • Oxidative degradation : Exposure to H₂O₂ or mCPBA oxidizes sulfonamide to sulfone derivatives, monitored via HPLC .
  • pH stability : Stable at pH 6–8 but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, forming quinoxaline amines .

Advanced: How do reactivity patterns of this compound guide the design of novel derivatives?

Methodological Answer:

  • Nucleophilic substitution : Amines or thiols replace chloro/bromo substituents under basic conditions (K₂CO₃/DMF) .
  • Click chemistry : Azide-alkyne cycloadditions introduce triazole moieties for enhanced solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.